3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]
Description
Properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxetane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8-9(6-12-7-9)10-3-5-11(8)4-1/h1-2,4,10H,3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNGQBTYLSNIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C3(N1)COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrazine derivatives, under specific conditions.
Spiro Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Synthetic Methodologies
The synthesis of 3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] can be approached through various methods:
- Base-metal Catalyzed Reactions : These reactions facilitate the self-coupling of 2-amino alcohols to yield functionalized pyrazines, which can serve as intermediates for synthesizing this compound.
- Electrophilic Substitutions : The presence of nitrogen and oxygen heteroatoms allows for diverse reactivity patterns, enabling the formation of derivatives with enhanced properties.
Biological Applications
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:
Antiproliferative Activity
Research has highlighted the antiproliferative effects of compounds with similar structures. For example:
- A study evaluated the cytotoxic activities of pyrrolo[1,2-a]pyrazine derivatives against human cancer cell lines such as Panc-1 and MDA-MB-231. Results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential therapeutic applications in oncology .
Interaction Studies
Understanding how 3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically involve:
- Molecular Docking : Computational studies can predict how this compound binds to various biological targets, providing insights into its mechanism of action.
- In Vitro Assays : Evaluating the compound's efficacy against specific enzymes or receptors involved in disease processes can help elucidate its therapeutic applications.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
Key Observations :
SAR Insights :
Physical and Optical Properties
- Target Compound: Limited data; oxetane likely improves aqueous solubility vs. cyclohexane analogs .
- Benzoimidazole Hybrids : Exhibit strong blue emission (λem ~450 nm) in aggregated states, with quantum yields up to 0.45 .
- Imidazo[1,2-a]pyrazines : Moderate lipophilicity (logP ~2.5–3.5) suitable for blood-brain barrier penetration .
Biological Activity
3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] (CAS No. 2230803-14-0) is a heterocyclic compound characterized by a unique spiro structure that combines an oxetane ring with a pyrrolo[1,2-a]pyrazine moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.2 g/mol
- Structural Characteristics : The spiro configuration contributes to the compound's rigidity and distinct chemical properties, which are essential for its biological activity.
The biological activity of 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique spiro structure allows it to fit into binding sites effectively, potentially inhibiting enzymatic activity.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific proteins involved in cellular processes. For instance, the compound was investigated as a dual inhibitor of SENP1 and SENP2, showing significant inhibition in enzyme assays (IC₅₀ values reported as low as 24 µM) .
- Antiproliferative Activity : Preliminary studies have suggested that the compound may possess antiproliferative effects against various cancer cell lines, although specific IC₅₀ values remain to be fully characterized.
Case Studies
- SENP Inhibition : A study highlighted the potential of 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] as a SENP inhibitor. The compound demonstrated a dose-dependent inhibition of SENP1 activity, making it a candidate for further investigation in the context of cancer biology and therapeutic development .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds within the same structural class, suggesting that modifications to the spiro structure could enhance neuroprotective efficacy against reperfusion arrhythmias .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine], it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Spiro[oxetane-pyrrolidine] | Spirocyclic | Moderate enzyme inhibition |
| Spiro[oxetane-piperidine] | Spirocyclic | Varying biological activities |
| Spiro[oxetane-indole] | Spirocyclic | Notable anticancer properties |
The combination of an oxetane ring with a pyrrolo[1,2-a]pyrazine ring system in 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] provides a balance of rigidity and flexibility that may enhance its binding affinity and selectivity towards biological targets.
Q & A
Q. What are the established synthetic methodologies for constructing the spiro[oxetane-pyrrolo[1,2-a]pyrazine] core structure?
The spirocyclic core can be synthesized via:
- Palladium-catalyzed direct arylation : Efficient for introducing aryl groups at the C6 position of pyrrolo[1,2-a]pyrazines, enabling modular diversification .
- Base-mediated N-alkylation and cyclization : Starting from pyrrole-2-carboxaldehyde and 2-bromoacetophenones, followed by ammonium acetate-mediated cyclization to form the bicyclic scaffold .
- Nitro-reduction/double lactamization : A one-pot method using LiAlH4 and THF to construct spiroindoline derivatives, applicable to analogous spiro systems .
Key considerations : Solvent choice (e.g., DMSO for polar intermediates) and acid catalysts (e.g., TFA or DBSA) significantly impact yields and regioselectivity .
Q. Which spectroscopic and analytical techniques are essential for characterizing spiro[oxetane-pyrrolo[1,2-a]pyrazine] derivatives?
- X-ray crystallography : Resolves regiochemistry and confirms spirocyclic conformation (e.g., compound 8c in ) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + Na]<sup>+</sup> for 8c at m/z 324.0912) .
- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR distinguishes diastereomers and quantifies substituent effects on ring currents.
- Optical spectroscopy : UV-Vis and fluorescence spectra assess electronic properties for materials science applications .
Q. How do reaction conditions influence the regioselectivity of functionalization on the pyrrolo[1,2-a]pyrazine scaffold?
- Solvent polarity : DMSO enhances solubility of polar intermediates, while toluene favors sterically hindered reactions .
- Acid catalysts : Trifluoroacetic acid (TFA) promotes cyclization, whereas DBSA improves yields in bulky substituent cases .
- Bromination : NBS in DCM selectively brominates C6 or C7 positions, with electronic effects dictating regiochemistry (e.g., 4j vs. 4k ) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of spiro-pyrrolo[1,2-a]pyrazine derivatives?
- Iridium-catalyzed asymmetric hydrogenation : Using chiral ligands (e.g., phosphine-oxazoline) and Cs2CO3 as an additive, this method achieves up to 95% ee for tetrahydropyrrolo[1,2-a]pyrazines. The base suppresses racemization by stabilizing intermediates .
- Spirooxindole derivatives : Nitro-reduction followed by lactamization under controlled pH (e.g., sodium acetate buffer) ensures stereochemical fidelity .
Q. How can researchers resolve contradictions in reported reactivity patterns of pyrrolo[1,2-a]pyrazine derivatives under varying substituents?
- Systematic substituent variation : Compare electron-withdrawing (e.g., -Br) vs. donating (e.g., -OCH3) groups to isolate electronic vs. steric effects.
- DFT calculations : Model transition states to rationalize regioselectivity discrepancies in reactions like bromination .
- Standardized screening : Use identical solvents, catalysts, and temperatures for cross-study comparisons (e.g., Pd catalysis in DMF vs. toluene) .
Q. What methodologies are effective in studying the structure-activity relationships (SAR) of spiro[oxetane-pyrrolo[1,2-a]pyrazine] derivatives?
- Combinatorial libraries : Synthesize analogs with diversified substituents (e.g., 8a–8ai in ) and screen via high-throughput assays .
- Pharmacophore mapping : For medicinal applications, assess binding to targets like 5-HT receptors using radioligand displacement assays .
- Antifungal activity : Brominated derivatives (e.g., 4i ) show enhanced potency against Candida albicans, with MIC reductions up to 16-fold .
Q. What are the challenges in optimizing fluorescence properties of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids for OLED applications?
- Aggregation-induced emission (AIE) : Derivatives like 8c exhibit blue-shifted emission in solid state (20 nm shift) but require balanced hydrophobicity to prevent quenching .
- Substituent effects : Aryl groups at R1/R2 enhance quantum yield but reduce solubility. Screening solvents (e.g., DMSO vs. THF) optimizes processability .
- Nanoaggregation studies : Dynamic light scattering (DLS) correlates particle size with emission intensity for OLED film design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
